molecular formula C9H8O2S B112412 4-(S-Acetylthio)benzaldehyde CAS No. 28130-89-4

4-(S-Acetylthio)benzaldehyde

Cat. No.: B112412
CAS No.: 28130-89-4
M. Wt: 180.23 g/mol
InChI Key: PIMFYYQSMFCNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(S-Acetylthio)benzaldehyde can be synthesized through a reaction involving the acetylation of thiophenol followed by formylation. The general synthetic route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(S-Acetylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(S-Acetylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(S-Acetylthio)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the aldehyde and acetylthio groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modify the activity of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylthio)benzaldehyde
  • Ethanethioic acid, S-(4-formylphenyl) ester
  • S-(4-formylphenyl) ethanethioate

Uniqueness

4-(S-Acetylthio)benzaldehyde is unique due to its specific functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

S-(4-formylphenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMFYYQSMFCNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457903
Record name 4-(S-Acetylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28130-89-4
Record name 4-(S-Acetylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(S-Acetylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(S-Acetylthio)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(S-Acetylthio)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(S-Acetylthio)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(S-Acetylthio)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(S-Acetylthio)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.